molecular formula C6H12N2O B15219672 (2S,5S)-2,3,5-Trimethylimidazolidin-4-one CAS No. 834862-79-2

(2S,5S)-2,3,5-Trimethylimidazolidin-4-one

Cat. No.: B15219672
CAS No.: 834862-79-2
M. Wt: 128.17 g/mol
InChI Key: ZXYYONQPJNODIJ-WHFBIAKZSA-N
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Description

(2S,5S)-2,3,5-Trimethylimidazolidin-4-one is a chiral compound with a unique structure that includes an imidazolidinone ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,3,5-Trimethylimidazolidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the imidazolidinone ring. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,3,5-Trimethylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.

    Substitution: The methyl groups on the imidazolidinone ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the imidazolidinone ring.

Scientific Research Applications

(2S,5S)-2,3,5-Trimethylimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,5S)-2,3,5-Trimethylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-Hexanediol
  • (2S,5S)-Methionine sulfoximine
  • (2S,5S)-5-Carboxymethylproline

Uniqueness

Compared to similar compounds, (2S,5S)-2,3,5-Trimethylimidazolidin-4-one stands out due to its specific substitution pattern on the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

834862-79-2

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(2S,5S)-2,3,5-trimethylimidazolidin-4-one

InChI

InChI=1S/C6H12N2O/c1-4-6(9)8(3)5(2)7-4/h4-5,7H,1-3H3/t4-,5-/m0/s1

InChI Key

ZXYYONQPJNODIJ-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1C(=O)N([C@H](N1)C)C

Canonical SMILES

CC1C(=O)N(C(N1)C)C

Origin of Product

United States

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